Methyl 2,3-difluoro-6-methoxyphenylacetate
Description
Methyl 2,3-difluoro-6-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at positions 2 and 3 and a methoxy group at position 4.
Properties
IUPAC Name |
methyl 2-(2,3-difluoro-6-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)10(12)6(8)5-9(13)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJXYZAMRFVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-6-methoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-6-methoxyphenylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,3-difluoro-6-methoxybenzoic acid or 2,3-difluoro-6-methoxyacetophenone.
Reduction: Formation of 2,3-difluoro-6-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-difluoro-6-methoxyphenylacetate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-difluoro-6-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0)
Structural Differences :
Functional Implications :
- Ethyl esters are often preferred in prodrug formulations due to enhanced metabolic stability. The positional isomerism of fluorine could lead to divergent biological activity, though specific data are unavailable in the evidence.
Methyl 2-phenylacetoacetate (Item No. 28352)
Structural Differences :
- Backbone: The phenylacetoacetate group includes a ketone moiety, absent in the target compound. This ketone enhances electrophilicity, making it reactive in condensation reactions (e.g., Knorr quinoline synthesis) .
- Substituents : Lacks fluorine and methoxy groups, reducing steric and electronic complexity.
Functional Implications :
- Methyl 2-phenylacetoacetate is a known precursor in illicit amphetamine synthesis due to its reactive β-keto ester group.
Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)
Structural Differences :
- Core Structure : Sulfonylurea herbicides (e.g., metsulfuron methyl ester) feature a triazine ring and sulfonylurea bridge, unlike the phenylacetate backbone of the target compound .
- Substituents : Methoxy and methyl groups on triazine rings in sulfonylureas are critical for herbicidal activity, while fluorine in the target compound may enhance bioactivity via halogen bonding .
Functional Implications :
Methyl Salicylate
Structural Differences :
- Aromatic Substitution : Methyl salicylate has hydroxyl and methoxy groups (ortho positions), while the target compound replaces hydroxyl with fluorine.
- Functionality : The hydroxyl group in methyl salicylate enables hydrogen bonding, critical for its role as a plant volatile organic compound (VOC). Fluorine’s electronegativity may alter solubility or volatility in the target compound .
Biological Activity
Methyl 2,3-difluoro-6-methoxyphenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H10F2O3
- Molecular Weight : 220.18 g/mol
- IUPAC Name : Methyl 2,3-difluoro-6-methoxybenzoate
This compound features two fluorine atoms and a methoxy group on the aromatic ring, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the modulation of specific signaling pathways. It has been shown to interact with the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.
Key Findings:
- Cytotoxicity : Studies have demonstrated that this compound induces apoptotic cell death in various tumor cell lines at nanomolar concentrations while maintaining low toxicity to normal cells .
- Targeted Action : The compound's activity is influenced by the positioning of substituents on the aromatic ring. For instance, the presence of methoxy groups at specific positions enhances cytotoxicity significantly compared to other configurations .
Efficacy Against Tumor Cell Lines
The biological activity of this compound has been evaluated across multiple human tumor cell lines. The following table summarizes its efficacy based on available studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | Induction of apoptosis via PI3K/AKT inhibition |
| MCF-7 (Breast Cancer) | 1.0 | Cell cycle arrest and apoptosis induction |
| HeLa (Cervical Cancer) | 0.8 | Activation of JNK pathway |
| HCT116 (Colon Cancer) | 0.7 | Downregulation of cyclin D1 |
Case Study 1: Efficacy in Lung Cancer
A study evaluating the effect of this compound on A549 lung cancer cells showed a significant reduction in cell viability at concentrations as low as 0.5 µM. The mechanism involved the activation of the JNK signaling pathway leading to apoptosis .
Case Study 2: Breast Cancer Treatment
In MCF-7 breast cancer cells, treatment with this compound resulted in a notable decrease in proliferation rates. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through upregulation of pro-apoptotic factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

